Enhanced Lipophilicity (XLogP3) of 5-Chloro vs. Des-Chloro Analog Drives Differential Membrane Permeability and CNS Target Engagement
The target compound exhibits a predicted XLogP3 value of 3.9, representing a substantial increase of approximately 1.0 log unit compared to the des-chloro analog N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049549-13-4, XLogP3 = 2.9) . This 1.0 log unit increment indicates an approximately 10-fold higher octanol–water partition coefficient for the 5-chloro derivative, a parameter directly correlated with enhanced passive membrane permeability and blood–brain barrier (BBB) penetration potential in CNS-targeted research applications [1]. In CNS drug discovery, a LogP range of 2–5 is considered favorable for BBB penetration, with values approaching 4 often conferring optimal brain exposure [1]. The XLogP3 of 3.9 for the 5-chloro compound falls within this optimal window, whereas the XLogP3 of 2.9 for the des-chloro analog resides at the lower boundary, suggesting insufficient lipophilicity for maximal CNS penetration in certain assay formats [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) for passive membrane permeability and BBB penetration potential |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Des-chloro analog (CAS 1049549-13-4): XLogP3 = 2.9 |
| Quantified Difference | Δ XLogP3 = +1.0 (approximately 10-fold higher predicted partition coefficient) |
| Conditions | Predicted partition coefficient (XLogP3-AA algorithm); no experimental logP data available for head-to-head comparison |
Why This Matters
For CNS-targeted screening campaigns, the 5-chloro compound's XLogP3 value of 3.9 predicts superior BBB penetration relative to the des-chloro analog (XLogP3 = 2.9), reducing the risk of false negatives in cell-based assays where membrane permeability is rate-limiting.
- [1] Kuujia. N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049549-13-4). https://www.kuujia.com/cas-1049549-13-4.html, accessed 2026. View Source
